molecular formula C27H20ClNO4S B14051040 9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate

9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate

Cat. No.: B14051040
M. Wt: 490.0 g/mol
InChI Key: WVLPAWCXRVGKIF-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a fluorenyl group, a chlorosulfonylphenyl group, and a phenylcarbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 9H-fluoren-9-ylmethanol with 4-(4-chlorosulfonylphenyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation. The fluorenyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it particularly valuable in applications requiring specific and irreversible enzyme inhibition .

Properties

Molecular Formula

C27H20ClNO4S

Molecular Weight

490.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-(4-chlorosulfonylphenyl)phenyl]carbamate

InChI

InChI=1S/C27H20ClNO4S/c28-34(31,32)21-15-11-19(12-16-21)18-9-13-20(14-10-18)29-27(30)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,30)

InChI Key

WVLPAWCXRVGKIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)S(=O)(=O)Cl

Origin of Product

United States

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